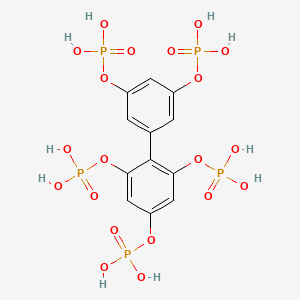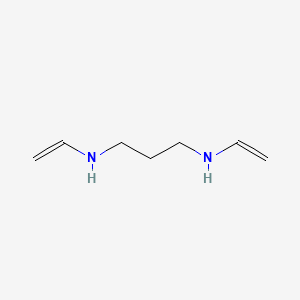
Leucyl-Phenylalanyl-Isoleucyl-Glutamyl-Tryptophyl-Leucyl-Lysine xTFA Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (isoleucine, glutamic acid, tryptophan, leucine, and lysine).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the large-scale production of peptides with high purity.
化学反応の分析
Types of Reactions
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA involves its interaction with specific molecular targets and pathways. For example, the peptide may bind to cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets.
類似化合物との比較
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA can be compared to other peptides with similar sequences or functions:
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist with a similar amino acid sequence but different biological activity.
Other Peptides: Peptides such as Ala-Glu-Trp, Ile-Glu-Trp, and Leu-Glu-Trp share some structural similarities but have distinct biological functions and applications.
Conclusion
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA is a versatile peptide with significant potential in various scientific fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool for research and industrial applications.
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
N,N'-bis(ethenyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c1-3-8-6-5-7-9-4-2/h3-4,8-9H,1-2,5-7H2 |
InChIキー |
UALYQPWOQRQOFO-UHFFFAOYSA-N |
正規SMILES |
C=CNCCCNC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

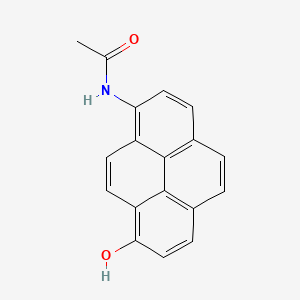
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
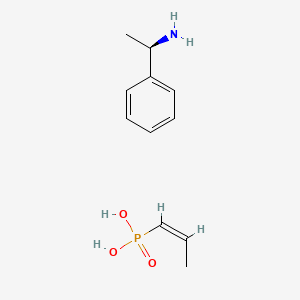
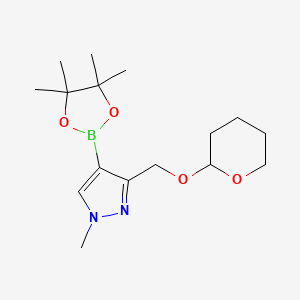
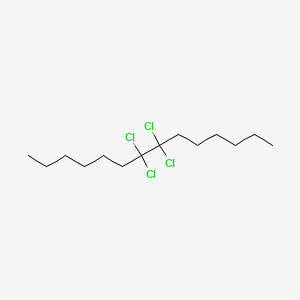
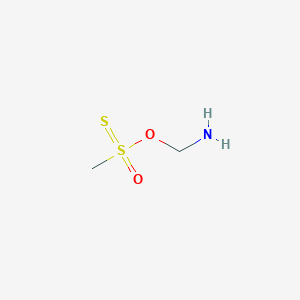
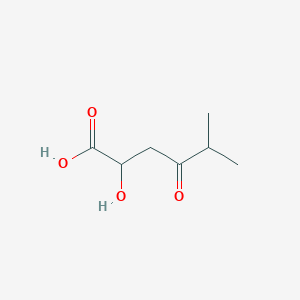
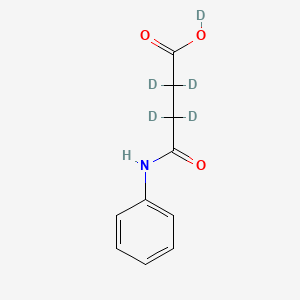
![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
